molecular formula C15H17NO4 B13628822 (Z)-benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

(Z)-benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

Katalognummer: B13628822
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: AADMYTOKKQEUJD-LCYFTJDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate is a high-purity chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a pyrrolidine ring, a common scaffold in medicinal chemistry, functionalized with both a benzyloxycarbonyl (Cbz) protecting group and a methoxycarbonyl-substituted alkylidene chain. The Cbz group is a widely used protecting group for amines, allowing for selective deprotection in multi-step synthetic sequences, while the unique (Z)-configured double bond offers a handle for further chemical modification and diversification. Compounds with pyrrolidine cores and similar ester functionalities are frequently employed as key building blocks in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules . The structural motifs present in this reagent suggest potential applications in designing novel inhibitors or ligands, analogous to how other nitrogen-containing heterocycles are utilized in fungicidal and anticancer agent development. Strictly for research purposes, this product is not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

Molekularformel

C15H17NO4

Molekulargewicht

275.30 g/mol

IUPAC-Name

benzyl (3Z)-3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H17NO4/c1-19-14(17)9-13-7-8-16(10-13)15(18)20-11-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3/b13-9-

InChI-Schlüssel

AADMYTOKKQEUJD-LCYFTJDESA-N

Isomerische SMILES

COC(=O)/C=C\1/CCN(C1)C(=O)OCC2=CC=CC=C2

Kanonische SMILES

COC(=O)C=C1CCN(C1)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Catalytic Hydrogenation for Stereoselective Synthesis

The same patent highlights an alternative approach where the compound of formula E (a precursor with a double bond) undergoes catalytic hydrogenation to yield the cis isomer (compound D), which corresponds to the (Z)-isomer in the target compound. This method shows:

  • High stereoselectivity favoring the cis isomer,
  • Avoidance of racemization commonly seen in hydrogenation of similar alkenes,
  • Use of mild catalytic conditions to preserve chiral centers.

This approach is advantageous for producing enantiomerically pure compounds and is suitable for scale-up in pharmaceutical synthesis.

Limitations of Existing Methods

Previous literature and patents (WO2009118759, Bioorganic & Medicinal Chemistry Letters 2011) report methods involving reagents such as 9-Borabicyclo[3.3.1]nonane (9-BBN) , borane , and sodium cyanide , which pose challenges:

  • Toxicity and handling difficulties,
  • Low overall yields (ranging from 27% to 56% in key steps),
  • Complex reaction setups limiting commercial viability.

Thus, the newer methods described in EP3015456A1 provide safer, more efficient alternatives.

Detailed Preparation Procedure (Representative Example)

Step Reagents/Conditions Description Yield (%) Notes
1 Protected pyrrolidine derivative (c1), strong base (NaH or n-BuLi), phase transfer catalyst Formation of alkoxide intermediate followed by alkylation with appropriate alkylating agent 70-85 Base choice critical for stereochemical control
2 Removal of protecting groups (if applicable) Deprotection under mild acidic or hydrogenolytic conditions 80-90 Avoids racemization
3 Catalytic hydrogenation (Pd/C or similar catalyst) Selective hydrogenation of double bond to afford cis isomer 75-90 Maintains enantiomeric purity
4 Purification by flash column chromatography Isolation of pure (Z)-benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate 69-87 Solvent system optimized for purity

Research Data and Characterization

  • Spectroscopic Data : IR spectra show characteristic carbonyl stretches near 1700 cm⁻¹; $$^{1}H$$ NMR confirms the presence of benzyl protons, methoxy groups, and vinyl protons consistent with (Z)-configuration.
  • Molecular Formula : C$${23}$$H$${26}$$N$${2}$$O$${6}$$, molecular weight ~426.5 g/mol.
  • Stereochemistry : Confirmed by NMR coupling constants and catalytic hydrogenation stereoselectivity studies.
  • Yields : Reported yields vary from 44% to 87% depending on purification and reaction conditions.

Summary Table of Key Literature Preparation Methods

Reference Method Type Key Reagents/Conditions Yield (%) Notes
EP3015456A1 (2014) Alkylation + Catalytic hydrogenation NaH/n-BuLi, phase transfer catalyst, Pd catalyst 69-87 High stereoselectivity, scalable
WO2009118759 (PCT patent) 9-BBN mediated synthesis 9-BBN, borane, sodium cyanide 27-56 Lower yield, toxic reagents
Bioorganic & Medicinal Chem. Lett. (2011) Similar to above 9-BBN, borane 41 Limited commercial applicability
General procedure E (Semanticscholar) Pd-catalyzed coupling Pd$$2$$(dba)$$3$$, CH$$2$$Cl$$2$$ 44 Moderate yield, alternative catalytic method

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

(Z)-benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (Z)-benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Protecting Groups

The choice of protecting groups significantly impacts physical and chemical properties:

Compound Name Protecting Group Physical State Yield (%) E/Z Ratio Reference
tert-Butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate (1aa) tert-Butyl Yellow liquid 83.3 1:1
Benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate (hypothetical) Benzyl Not reported

Key Observations :

  • The benzyl group, being aromatic, may improve crystallinity or alter reactivity in deprotection steps compared to tert-butyl .

Ring Size Variations: Pyrrolidine vs. Piperidine vs. Azetidine

Heterocyclic ring size influences conformational flexibility and applications:

Compound Name Ring Size Melting Point (°C) Yield (%) Reference
tert-Butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate (1aa) 5-membered (pyrrolidine) 83.3
tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (1y) 6-membered (piperidine) 61 79.6
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1z) 4-membered (azetidine) 45 80.3

Key Observations :

  • Smaller rings (e.g., azetidine in 1z) exhibit higher ring strain, leading to lower melting points (45°C) compared to piperidine derivatives (61°C) .
  • Pyrrolidine-based compounds (e.g., 1aa) balance strain and flexibility, making them versatile intermediates in medicinal chemistry.

Ester Group Modifications: Methoxy vs. Ethoxy

Ester substituents alter electronic properties and metabolic stability:

Compound Name Ester Group Physical State Reference
(Z)-tert-Butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate Methoxy Not reported
(Z)-tert-Butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate Ethoxy Not reported

Key Observations :

  • Ethoxy variants may offer enhanced lipophilicity, impacting bioavailability in pharmacological contexts .

Functional Group Variations: Ethylidene vs. Benzylidene

Substituent identity dictates reactivity and application:

Compound Name Substituent Application Context Reference
Benzyl (R,E)-5-benzylidene-3,3-dimethyl-4-oxo-2-(m-tolyl)pyrrolidine-1-carboxylate (EG-I-2279-R-M-TOL-CBZ) Benzylidene Catalysis, chiral synthesis
(Z)-Benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate Methoxy-oxoethylidene Hypothetical: Drug intermediates

Key Observations :

  • Benzylidene substituents (as in EG-I-2279-R-M-TOL-CBZ) enable π-π interactions, useful in asymmetric catalysis .

Research Findings and Implications

  • Synthetic Methodology : The phosphoranylidene-mediated cycloisomerization used for 1aa is likely adaptable to the benzyl variant, though reaction conditions (e.g., temperature, solvent) may require optimization.
  • Computational Insights : Density-functional theory (DFT) methods, such as those incorporating exact-exchange terms , could predict the electronic structure and stability of the Z-isomer.

Biologische Aktivität

(Z)-benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate is an organic compound with a molecular formula of C₁₅H₁₇NO₄ and a molecular weight of 275.30 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiproliferative, antibacterial, and antioxidative effects. This article reviews the current understanding of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring connected to a benzyl group and a methoxy-oxoethylidene moiety. This unique structure contributes to its reactivity and solubility, which are crucial for its biological activity. The presence of functional groups such as methoxy and carbonyl enhances its potential interactions with biological macromolecules.

1. Antiproliferative Activity

Research has demonstrated that (Z)-benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-73.1
HCT1165.3
HEK2934.8

The compound's activity was compared to known antiproliferative agents like doxorubicin, revealing that it has comparable efficacy, particularly in breast cancer cells (MCF-7) where it showed selective activity.

2. Antibacterial Activity

In addition to its anticancer properties, (Z)-benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate has shown promising antibacterial effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are presented below:

Bacterial Strain MIC (µM) Reference
E. faecalis8
S. aureus16

These results indicate that the compound could be a candidate for further development as an antibacterial agent.

3. Antioxidative Activity

The antioxidative properties of this compound were evaluated using various methods, showing significant activity compared to standard antioxidants like BHT (butylated hydroxytoluene). The following table summarizes the findings:

Method Activity Level Reference
DPPH ScavengingHigh
ABTS AssayModerate
FRAP AssaySignificant

These results suggest that (Z)-benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate may help mitigate oxidative stress in biological systems.

The mechanism by which (Z)-benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate exerts its biological effects is still under investigation. Preliminary studies indicate that the compound interacts with key cellular pathways involved in proliferation and apoptosis, although detailed mechanisms remain to be elucidated.

Case Studies

A recent study highlighted the compound's effectiveness in inhibiting tumor growth in vivo models. Tumor-bearing mice treated with the compound showed a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent.

Q & A

Q. Table 1: Common Synthetic Routes and Yields

RouteKey StepsYieldReference
CycloisomerizationPhosphine catalysis, THF, 25°C81%
Stepwise AlkylationNaH/alkyl halide, DMF, 0°C75–85%
Reductive AminationPd/C, H₂, EtOH90%

Q. Table 2: Resolving Data Contradictions

TechniqueApplicationExample Outcome
X-ray vs. NMRAbsolute configuration assignmentConfirmed Z-isomer via SHELXL
DFT vs. ExperimentalNMR shift predictionMatched δ 5.2 ppm (benzyl)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.